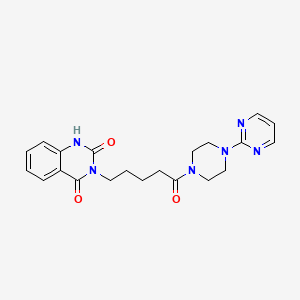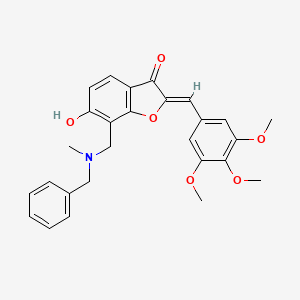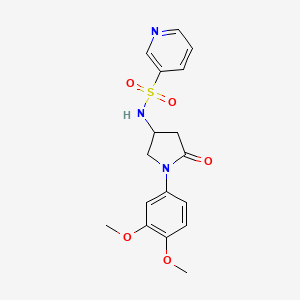
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have antifungal properties and can inhibit the activity of certain enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies, making it a viable candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione. One potential direction is to further investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it can be used in therapeutic applications. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has been achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with 4-(2-bromoacetyl)pyrimidine, followed by the reaction with 1-(2-hydroxyethyl)piperazine and pentanoyl chloride. The resulting compound is then cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(5-oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentyl)quinazoline-2,4(1H,3H)-dione has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. This compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c28-18(25-12-14-26(15-13-25)20-22-9-5-10-23-20)8-3-4-11-27-19(29)16-6-1-2-7-17(16)24-21(27)30/h1-2,5-7,9-10H,3-4,8,11-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARFXDZJDAYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)


![4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2997377.png)
![5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one](/img/structure/B2997379.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)

